

safety and handling information for 4-phenyl-1-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenyl-1-butene

Cat. No.: B1585249

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **4-Phenyl-1-Butene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **4-phenyl-1-butene**, intended for use by professionals in research and development. The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, and experimental protocols for safety assessment.

Physicochemical Properties

The fundamental physical and chemical characteristics of **4-phenyl-1-butene** are summarized below.

Property	Value	Reference
Molecular Formula	C10H12	[1]
Molecular Mass	132.2 g/mol	[1] [2]
Appearance	Clear liquid	[1] [2]
Color	Straw or Colorless to Almost colorless	[1] [2]
Odor	No data available	[2]
Melting Point	-71 °C to -70°C	[1] [2] [3]
Boiling Point	175-177 °C (lit.), 185 °C	[1] [2] [3] [4]
Density	0.88 g/mL at 25 °C (lit.), 0.882	[1] [2] [3] [4]
Refractive Index	n _{20/D} 1.507 (lit.)	[1] [2] [3] [4]
Vapor Pressure	25 mm Hg @ 20°C, 1.45mmHg at 25°C	[1] [2]
Solubility in Water	Insoluble, 0.017 g/l @ 20°C	[2]
Log Pow	3.627	[5]

Hazard Identification and Classification

4-Phenyl-1-butene is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor [4] [6] [7] [8] [9] [10] [11] [12]
Skin Corrosion/Irritation	2	H315: Causes skin irritation [4] [6] [10]
Hazardous to the Aquatic Environment, Long-term Hazard	2	H411: Toxic to aquatic life with long lasting effects [4] [6] [7] [8] [9] [10] [11] [12]

Signal Word: Warning[\[6\]](#)

Toxicological Summary

The toxicological effects of **4-phenyl-1-butene** are summarized below. Detailed experimental data from specific studies on this compound are not readily available in the public domain. The information is primarily from safety data sheets.

Toxicological Endpoint	Effect	Notes
Acute Toxicity		
Oral	May be harmful if swallowed. [2]	No quantitative data (e.g., LD50) is available in the searched documents.
Dermal	May be harmful in contact with skin. [2]	No quantitative data is available.
Inhalation	May cause irritation to the respiratory tract. [2]	No quantitative data is available.
Skin Corrosion/Irritation	Causes skin irritation. [2] [10]	Classified as a skin irritant.
Serious Eye Damage/Irritation	May cause eye irritation. [2]	
Aspiration Hazard	Not classified. [2]	

Safe Handling and Storage

Personal Protective Equipment (PPE)

Protection Type	Recommendation
Eye/Face Protection	Chemical goggles. Contact lenses should not be worn. [2]
Skin Protection	Neoprene or nitrile rubber gloves. Wear suitable protective clothing. [2]
Respiratory Protection	NIOSH-certified organic vapor (black cartridge) respirator where exposure through inhalation may occur. [2]
Other	Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. [2]

Handling Procedures

- Avoid all eye and skin contact and do not breathe vapor and mist.[\[2\]](#)
- Provide good ventilation in the process area to prevent the accumulation of vapors.[\[2\]](#)
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[\[2\]](#)[\[9\]](#)
- Ground/bond container and receiving equipment to prevent static discharge.[\[2\]](#)[\[9\]](#)
- Use only non-sparking tools.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Handle empty containers with care as residual vapors are flammable.[\[2\]](#)

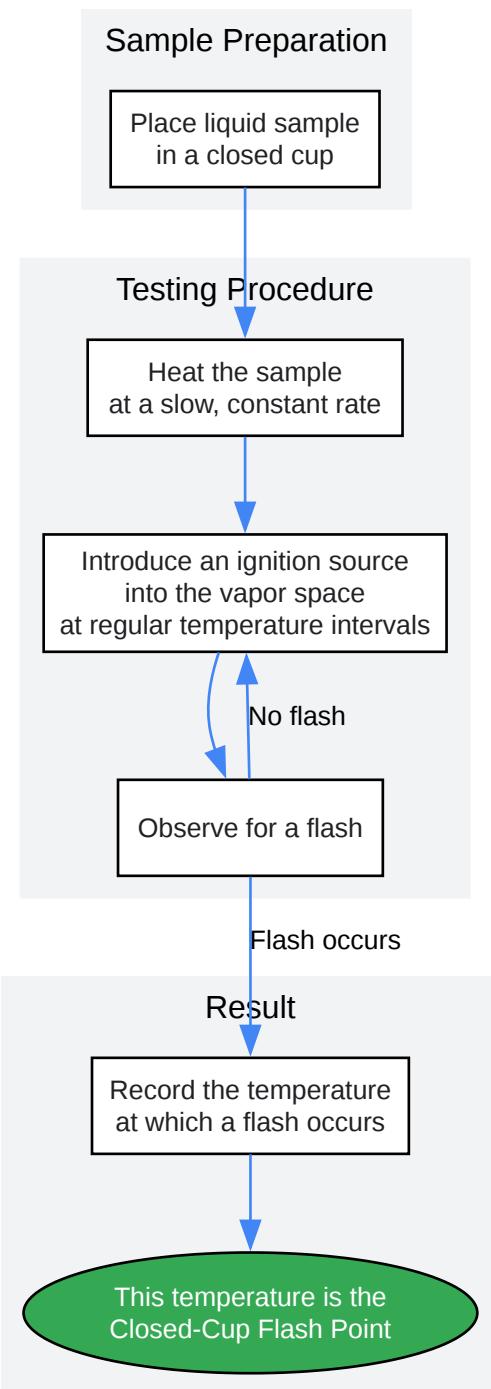
Storage Conditions

- Keep container tightly closed in a dry, cool, and well-ventilated place.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)
- Store away from heat and oxidizing agents.[\[2\]](#)
- Proper grounding procedures should be followed to avoid static electricity.[\[2\]](#)

- Use explosion-proof electrical equipment.[\[2\]](#)

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of chemicals like **4-phenyl-1-butene** are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key methodologies.


Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near the surface of the liquid. There are two main methods for its determination:

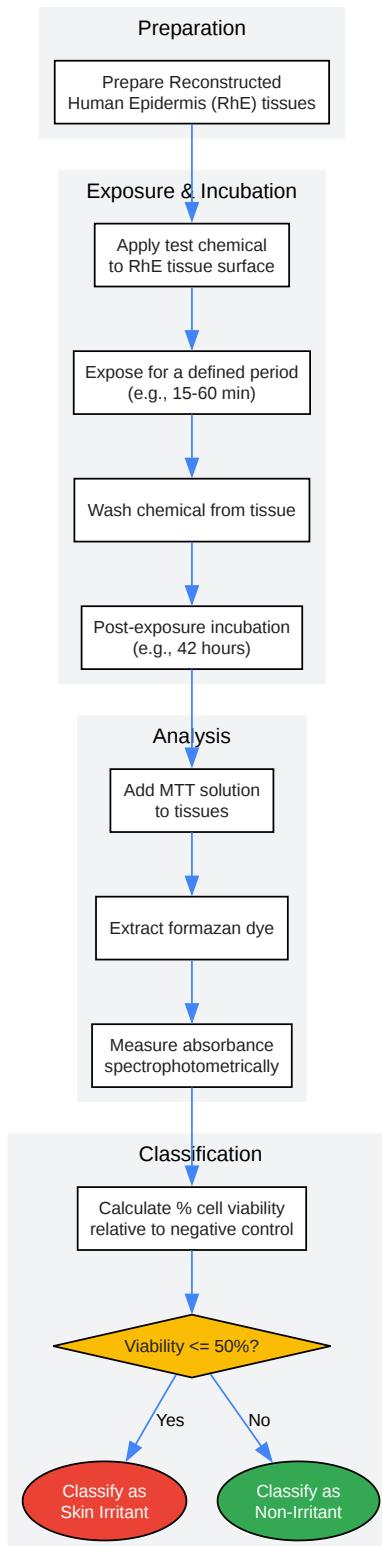
- Closed-Cup Method: This method is generally preferred as it yields lower, more conservative flash points. The liquid is heated in a closed container, and an ignition source is introduced into the vapor space. This method minimizes the loss of volatile components.[\[8\]](#)[\[14\]](#)
- Open-Cup Method: The liquid is heated in a container open to the atmosphere. The flash point can be influenced by the distance between the liquid and the ignition source.[\[8\]](#)[\[14\]](#)

For **4-phenyl-1-butene**, the flash point is reported as 57 °C to 60 °C using a closed-cup method.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Experimental Workflow: Flash Point Determination (Closed-Cup)

[Click to download full resolution via product page](#)

Caption: Workflow for determining the closed-cup flash point of a liquid.


In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro method assesses the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.[3][15]

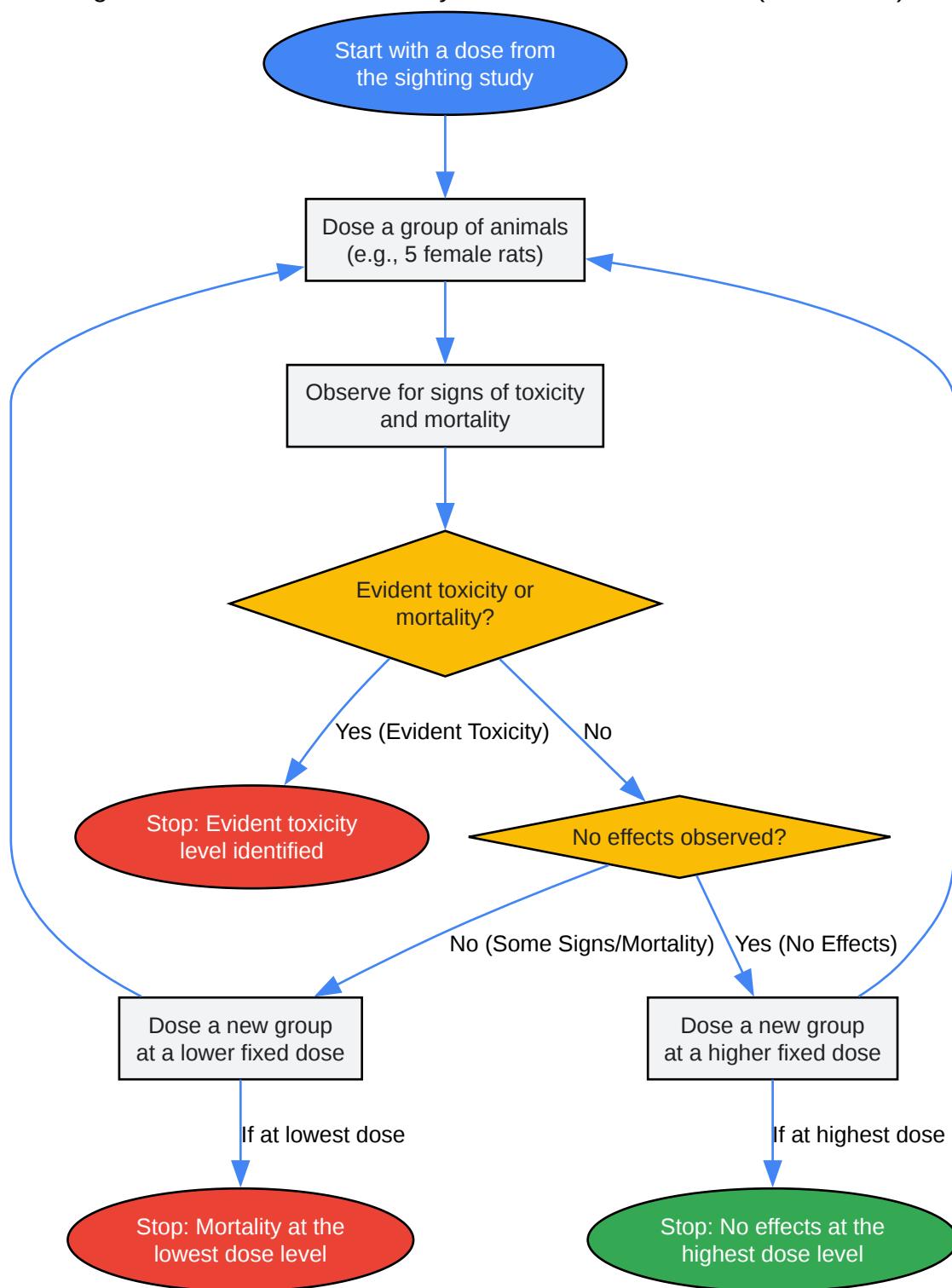
Methodology:

- Application: The test chemical is applied topically to the surface of the RhE tissue. At least three replicates are used for each chemical and controls.[3]
- Exposure: The exposure period typically ranges from 15 to 60 minutes.[3]
- Washing: After exposure, the chemical is washed from the tissue surface.[3]
- Incubation: The tissues are incubated for a post-exposure period to allow for the expression of cytotoxic effects.
- Viability Assessment: Cell viability is measured using a vital dye such as MTT. The amount of formazan produced is quantified spectrophotometrically.[15]
- Classification: If the mean tissue viability is reduced by 50% or more compared to the negative control, the chemical is classified as a skin irritant.[10][15]

Experimental Workflow: In Vitro Skin Irritation (OECD 439)

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro skin irritation test using a reconstructed human epidermis model.


Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance. It involves administering a fixed dose of the substance to a group of animals (usually female rats) and observing the effects.

Methodology:

- Sighting Study: An initial study is performed to determine the appropriate starting dose.
- Main Study: Groups of animals of a single sex (typically females) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1]
- Dosing: The substance is administered as a single oral dose by gavage. Animals are fasted before dosing.[1][16]
- Observation: Animals are observed for signs of toxicity and mortality for a defined period.
- Classification: The substance is classified based on the dose at which evident toxicity or mortality is observed. The aim is to identify a dose that causes some signs of toxicity without severe effects or death.[1]

Logical Flow: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

[Click to download full resolution via product page](#)

Caption: Logical flow for the acute oral toxicity fixed-dose procedure.

Aquatic Toxicity Testing with Daphnia magna

Acute aquatic toxicity is often assessed using Daphnia magna, a small freshwater crustacean.

Methodology:

- Test Organisms: Young daphnids (less than 24 hours old) are used.
- Test Solutions: A geometric series of at least five concentrations of the test substance and a control are prepared.[\[6\]](#)
- Exposure: Daphnids are exposed to the test solutions for a period of 48 hours in a static system.[\[6\]](#)
- Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim.
- Endpoint: The primary endpoint is the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours.[\[17\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air.
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
[\[5\]](#)
- Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
- Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[\[5\]](#)

Accidental Release Measures

- Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition.[\[5\]](#)

- Environmental Precautions: Do not let the product enter drains.[\[5\]](#)
- Methods for Cleaning Up: Contain any spills with dikes or absorbents.[\[2\]](#) Collect with liquid-absorbent material and dispose of properly. Use non-sparking tools.[\[2\]\[5\]](#)

Disposal Considerations

- Dispose of contents/container in accordance with local/national regulations.[\[2\]](#)
- Disposal can be done by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[\[13\]](#)
- Do not dispose of waste into the sewer.[\[2\]](#)

This technical guide is intended to provide essential safety and handling information. It is crucial to consult the full Safety Data Sheet (SDS) for **4-phenyl-1-butene** before use and to follow all institutional and regulatory safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. All news - ECHA [echa.europa.eu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. The MSDS HyperGlossary: Flash Point [ilpi.com]
- 9. aidic.it [aidic.it]

- 10. iihs.org [iihs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. altex.org [altex.org]
- 14. Flash Point Testing: Current and Expanded Innovations | Labcompare.com [labcompare.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- To cite this document: BenchChem. [safety and handling information for 4-phenyl-1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585249#safety-and-handling-information-for-4-phenyl-1-butene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com